1,1,1-Trifluoro-2-iodoethane
Overview
Description
1,1,1-Trifluoro-2-iodoethane is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful for introducing trifluoroethyl groups into various molecular frameworks. The compound has been utilized in cross-coupling reactions with aryl and heteroaryl boronic acid esters, enabling the convenient addition of trifluoroethyl groups to aryl and heteroaryl moieties under mild conditions .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-2-iodoethane-based compounds can be achieved through several methods. One approach involves the use of trifluoroacetaldehyde N-tosylhydrazone as a precursor for trifluorodiazoethane, which is then inserted into various bonds such as P-H, O-H, S-H, and C-H, under copper-catalyzed conditions . Another method includes the lithiation of 1,1,1-Trifluoro-2-iodoethane followed by reaction with aldehydes or ketones and subsequent acetylation to yield iodoallylic acetates, which can be transformed into 1,1-difluoroallenes .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,2-difluoro-1,1,2,2-tetrachloroethane, has been studied using techniques like electron diffraction. These studies have revealed the existence of isomeric forms and provided detailed measurements of bond distances and angles, which are crucial for understanding the reactivity and properties of these molecules . Similarly, the structure of 1-trifluoromethylthio-1,2,2-trifluoroethene has been determined, showing the orientation of the S-CF3 bond and providing insights into the molecular geometry .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-iodoethane participates in various chemical reactions. For instance, it can be used in photoredox catalysis under visible light to difunctionalize styrenes, introducing both a trifluoroethyl group and a hydroxyl group into the molecule, with the oxygen atom originating from molecular oxygen . Additionally, the gas-phase decomposition of related compounds has been studied, revealing patterns of fragmentation and bond cleavages that are informative for understanding the reactivity of 1,1,1-Trifluoro-2-iodoethane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-2-iodoethane and its derivatives are influenced by their molecular structures. For example, the bond strength in various iodonium compounds has been investigated, providing insights into the stability and reactivity of these species. The study of these properties is essential for the application of 1,1,1-Trifluoro-2-iodoethane in synthetic chemistry .
Scientific Research Applications
Catalyst in Organic Synthesis
- 1,1,1-Trifluoro-2-iodoethane has been used as a catalyst in the preparation of α-tosyloxyketones from ketones, showing effective results in good yields. This involves an oxidation process to create a hypervalent iodine intermediate which then reacts with ketones (Zhang et al., 2014).
Synthesis of Difluoroallenes
- It has been used in the synthesis of 1,1-Difluoroallenes, an important compound in various chemical reactions. This process involves zinc-promoted 1,2-elimination and has been deemed efficient for creating these compounds (Oh, Fuchibe & Ichikawa, 2011).
Photocatalysis Applications
- In photocatalysis, 1,1,1-Trifluoro-2-iodoethane has been utilized in reactions with alkylalkenes and silyl enol ethers under visible light. This process introduces a trifluoroethyl group and an iodine atom, which is significant for synthesizing β-trifluoromethyl ketones (Huang et al., 2015).
Cross-Coupling Reactions in Chemistry
- The compound has found applications in cross-coupling reactions with aryl and heteroaryl boronic acid esters. This protocol allows the introduction of trifluoroethyl groups into a variety of aryl and heteroaryl moieties under mild conditions, which is pivotal in organic synthesis (Liang et al., 2012).
Trifluoroethylation and Difunctionalization
- It has been used for the trifluoroethylation of styrenes, a process where a trifluoromethyl group and a hydroxyl group are introduced simultaneously. This radical reaction is significant for generating γ-trifluoromethyl alcohols (Li et al., 2015).
Synthesis of Fluorinated Organic Compounds
- A heterobifunctional fluoroalkylation reagent derived from 1,1,1-Trifluoro-2-iodoethane has been developed, proving to be versatile for the preparation of various fluorinated organic compounds (Dai et al., 2016).
Atmospheric Lifetime Estimation
- Research has been conducted to estimate the atmospheric lifetimes of compounds like 1,1,1-Trifluoro-2-iodoethane, crucial for understanding their environmental impact (Nakano, Shibata & Watanabe, 2017).
Safety And Hazards
1,1,1-Trifluoro-2-iodoethane is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .
properties
IUPAC Name |
1,1,1-trifluoro-2-iodoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOUFQLNMRAACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188810 | |
Record name | 1,1,1-Trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-iodoethane | |
CAS RN |
353-83-3 | |
Record name | 1,1,1-Trifluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-2-iodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoroiodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-TRIFLUORO-2-IODOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA0J38WE9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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